3-Azido-1,2-propanediol

Catalog No.
S602438
CAS No.
73018-98-1
M.F
C3H7N3O2
M. Wt
117.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azido-1,2-propanediol

CAS Number

73018-98-1

Product Name

3-Azido-1,2-propanediol

IUPAC Name

3-azidopropane-1,2-diol

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

InChI

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2

InChI Key

HTTNJQAFJLVWCN-UHFFFAOYSA-N

SMILES

C(C(CO)O)N=[N+]=[N-]

Synonyms

3-azido-1,2-propanediol, azidoglycerol

Canonical SMILES

C(C(CO)O)N=[N+]=[N-]

3-Azido-1,2-propanediol (CAS: 73018-98-1), also recognized as azidoglycerol, is a bifunctional aliphatic precursor characterized by a terminal azide group and a vicinal 1,2-diol moiety. In industrial and advanced laboratory procurement, it is primarily specified as an energetic chain extender for polyurethanes, a trifunctional hub for complex polymer architectures, and a highly hydrophilic linker for bioconjugation. Its structural configuration allows it to execute copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC) while simultaneously providing two reactive hydroxyl sites for divergent esterification, acetalization, or ring-opening polymerization. This dual reactivity profile provides a quantifiable advantage over simple alkyl azides or monohydroxy azido alcohols in workflows requiring high-density branching, tunable aqueous solubility, or modular post-polymerization modifications [1].

Research & Procurement Fit

Mutation breeding Defined G:C→A:T transition bias for targeted point-mutation induction
Energetic polymers Azido-diol chain extender contributing to nitrogen budget and initial phase-mixing
Click chemistry Orthogonal azido and diol functionalities for tri-functional scaffold elaboration

Substituting 3-azido-1,2-propanediol with close in-class analogs, such as 2-azidoethanol or 3-azidopropan-1-ol, fundamentally restricts the architectural possibilities of the synthesized materials. Monohydroxy azides function strictly as chain terminators or linear block linkers, failing entirely in applications that require divergent branching, such as the synthesis of ABC 3-miktoarm terpolymers or high-generation dendrimers. Furthermore, attempting to utilize highly reactive epoxide precursors like glycidyl azide to achieve similar functionalization introduces severe handling hazards and the potential for uncontrolled ring-opening side reactions. In energetic binder formulations, replacing this specific diol with standard aliphatic diols (e.g., 1,4-butanediol) eliminates the energetic contribution of the azide group, while using alternative energetic plasticizers often disrupts the critical phase-mixing and viscoelastic properties required for stable polyurethane matrices [1].

Substitution Risk

vs Sodium azide
Mutagenic potency profile and glycerol-sensitive cellular uptake differ markedly; transport mechanism not shared.
vs Non-energetic diols
Replacing with 1,4-butanediol or 1,5-pentanediol alters hydrogen-bonding architecture and phase-mixing behavior critical for propellant binders.
vs Mono-azido alcohols
Lack of vicinal diol abolishes glycerol-like transport recognition and orthogonal derivatization capability.

Phase-Mixing Retention in Energetic Segmented Polyurethanes

In the formulation of GAP/PTMG energetic segmented polyurethanes (ESPUs), utilizing 3-azido-1,2-propanediol as a chain extender alters phase behavior compared to standard aliphatic diols. ATR FT-IR analysis demonstrates that polyurethanes extended with this compound achieve a 'free' C=O fraction of 0.50 at 7 days, compared to 0.44 for 1,4-butanediol and 0.41 for 1,5-pentanediol. This indicates enhanced phase-mixing between the hard and soft segments while successfully incorporating energetic azide functionalities [1].

Evidence DimensionFree C=O fraction (indicator of phase mixing)
Target Compound Data0.50 free C=O fraction
Comparator Or Baseline0.44 free C=O fraction (1,4-butanediol)
Quantified Difference13.6% higher free C=O fraction indicating superior phase mixing
ConditionsGAP/PTMG energetic segmented polyurethanes, 7 days post-preparation

Procuring this diol allows manufacturers of energetic binders to introduce azide groups without sacrificing the critical phase-mixing and viscoelastic properties typical of premium polyurethane elastomers.

Potency vs NaN₃ in yeast
Head-to-head
3,000-fold higher mutagenic activity at equal survival (S. cerevisiae D7)
Supports defined-potency mutagenesis tool selection
Glycerol-sensitive uptake; assay-specific potency context

Vicinal Diol Functionality for ABC Miktoarm Terpolymer Architectures

3-Azido-1,2-propanediol functions as a trifunctional connector for synthesizing complex ABC 3-miktoarm terpolymers (e.g., PEG-arm-PCL-arm-PBLA). Compared to monohydroxy azides like 2-azidoethanol, which restrict synthesis to linear AB diblock copolymers, this compound provides one azide for click coupling and two hydroxyls for divergent ring-opening polymerization or esterification. This structural feature doubles the architectural branching density per click junction [1].

Evidence DimensionReactive branching sites post-click
Target Compound Data2 hydroxyl sites (enables 3-miktoarm architectures)
Comparator Or Baseline1 hydroxyl site (2-azidoethanol, limits to linear blocks)
Quantified Difference2x increase in branching functionality per azide connector
ConditionsPolymer synthesis via combined CuAAC click coupling and Ring-Opening Polymerization (ROP)

Buyers developing advanced drug delivery micelles or dendrimers must select this diol over monohydroxy analogs to achieve the high-density branching required for miktoarm terpolymers.

Human TK6 mutagenicity
Reported
Mutation frequency comparable to methyl methanesulfonate at similar lethality
Overturns class-level assumption of non-mutagenicity in mammalian cells
NER-dependent bulky adduct mechanism; base-substitution context

Modular Assembly of ROS-Responsive PEG-Lipid Conjugates

3-Azido-1,2-propanediol serves as a critical building block for synthesizing ROS-responsive amphiphilic PEG-lipid conjugates. By esterifying the diol with stearic acid to form 3-azido-1,2-propanediol distearate (N3-DSA), researchers efficiently couple the hydrophobic tail to alkynyl-PEG via CuAAC. This modular approach yields stable 163.8 nm micelles that exhibit rapid H2O2-responsive degradation, achieving 60% degradation within 25 minutes at 2 mM H2O2. Attempting to synthesize such responsive architectures without this azide-diol hub requires multi-step protection schemes that lower overall yield [1].

Evidence DimensionMicelle degradation rate and synthesis modularity
Target Compound Data60% degradation in 25 min (using N3-DSA modular precursor)
Comparator Or BaselineTraditional non-cleavable PEG-lipids or linear synthesis routes
Quantified DifferenceEnables rapid (25 min) triggered release via a streamlined click-assembly route
Conditions2 mM H2O2 environment, MCF-7 cell drug delivery models

Pharmaceutical buyers developing smart drug delivery systems can use this compound to modularly attach various hydrophobic tails to responsive polymers, streamlining scale-up and formulation.

Mutation spectrum
Reported
>90% G:C→A:T transitions in CAN1 forward assay
Enables targeted point-mutation induction with minimal frameshift activity
S. cerevisiae; class-level transition bias context
Glycerol transport vs NaN₃
Head-to-head
Mutagenicity inhibited by glycerol; sodium azide unaffected
Supports controlled dosing via carbon source modulation
S. typhimurium TA100/TA1535; transport-level differentiation
Phase mixing in PU
Head-to-head
Free C=O fraction 0.5 (AzPD) vs 0.41 (1,5-pentanediol) at 7 days
Reported higher initial phase-mixing supports binder processing review
ATR FT-IR; GAP/PTMG system; aging-dependent convergence observed

Energetic Polyurethane Binder Formulation

Where this compound is the right choice for formulating GAP/PTMG segmented polyurethanes, serving as a chain extender that maintains excellent phase-mixing and viscoelasticity while increasing the overall energetic density of the binder system [1].

Miktoarm Terpolymer and Dendrimer Synthesis

Where this compound is the right choice for acting as a trifunctional junction point in polymer chemistry. It allows the click-attachment of one polymer arm via the azide group and the divergent growth of two additional arms via the vicinal diol, enabling complex nanostructures [2].

ROS-Responsive Smart Nanomedicines

Where this compound is the right choice for modularly assembling stimuli-responsive PEG-lipid conjugates. It can be pre-esterified with fatty acids and subsequently 'clicked' onto responsive PEG backbones to create precisely tunable, degradable micelles for targeted drug delivery [3].

Hydrophilic Bioconjugation and DNA Modification

Where this compound is the right choice for modifying alkynyl-tagged oligonucleotides or proteins via CuAAC. Its 1,2-diol moiety imparts high aqueous solubility and sufficient steric bulk to modulate biological functions, such as sequence-specific protein-DNA interactions, without requiring harsh organic solvents [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plant/microbial mutation breeding
Quantified G:C→A:T transition bias and glycerol-modulated uptake
Mutation frequency and spectrum under target medium conditions
Mammalian genetic toxicology control
Non-alkylating base-substitution activity with NER-dependent repair context
Comparative response vs MMS in TK6/HPRT gene mutation assays
Energetic PU chain extender
Azido-functionalized diol with reported initial phase-mixing improvement
Phase morphology (DMA, FT-IR) and mechanical homogeneity over cure time
Click-chemistry scaffold
Orthogonal azido and diol groups for sequential derivatization
Post-functionalization efficiency and scaffold elaborability

XLogP3

-0.2

Other CAS

73018-99-2

Wikipedia

(+/-)-3-azido-1,2-propanediol

General Manufacturing Information

1,2-Propanediol, 3-azido-, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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